N-cyclopropyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N-cyclopropyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative known for its potential biological activities. This compound has garnered interest due to its promising applications in medicinal chemistry, particularly as a selective dipeptidyl peptidase-IV (DPP-4) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps. One general method includes the preparation of N′-substituted-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as hydrazine hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
The reactions typically involve reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Conditions may include specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could result in more saturated compounds.
Scientific Research Applications
N-cyclopropyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DPP-4 inhibitor, which is relevant in diabetes research.
Medicine: Investigated for its hypoglycemic effects and potential use in treating type 2 diabetes mellitus.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme dipeptidyl peptidase-IV (DPP-4). This inhibition leads to increased levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels . The molecular docking studies have shown that the compound fits well into the active pocket of DPP-4, stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP-4 inhibitor used as a standard drug in studies.
Sitagliptin: A well-known DPP-4 inhibitor with similar hypoglycemic effects.
Saxagliptin: Another DPP-4 inhibitor with a comparable mechanism of action.
Uniqueness
N-cyclopropyl-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide stands out due to its specific structural features, such as the cyclopropyl group and the sulfonamide moiety, which contribute to its unique binding properties and biological activity .
Properties
Molecular Formula |
C13H15N3O4S |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-cyclopropyl-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C13H15N3O4S/c1-15-10-6-5-9(21(19,20)14-8-3-4-8)7-11(10)16(2)13(18)12(15)17/h5-8,14H,3-4H2,1-2H3 |
InChI Key |
OIFPJZHYXPIETQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CC3)N(C(=O)C1=O)C |
Origin of Product |
United States |
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